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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463 Get Quote

Disclaimer: Initial searches for "LAS195319" did not yield any specific public data identifying it

as a pan-PIM kinase inhibitor. Therefore, this guide provides a comparative analysis of several

well-documented pan-PIM kinase inhibitors based on available preclinical and clinical data.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of

three serine/threonine kinases (PIM1, PIM2, and PIM3) that are increasingly recognized as

crucial mediators in oncogenesis.[1][2] Overexpressed in a variety of hematological

malignancies and solid tumors, they play a significant role in cell survival, proliferation, and

apoptosis resistance.[1][2][3][4][5] PIM kinases are constitutively active and their expression is

primarily regulated at the transcriptional level by pathways such as JAK/STAT.[1][6][7] Their role

in promoting tumor growth has made them an attractive target for cancer therapy, leading to the

development of numerous small-molecule inhibitors.[2][4][8]

This guide provides a comparative overview of prominent pan-PIM kinase inhibitors, presenting

key experimental data on their biochemical potency, cellular activity, and in vivo efficacy.

Quantitative Performance Data
The following tables summarize the performance of several pan-PIM kinase inhibitors based on

published preclinical data.
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Compound
PIM1
IC50/Ki

PIM2
IC50/Ki

PIM3
IC50/Ki

Other
Notable
Kinase
Targets

Reference

AZD1208 0.4 nM (IC50) 5 nM (IC50) 1.9 nM (IC50) - [9]

PIM447

(LGH447)
6 pM (Ki) 18 pM (Ki) 9 pM (Ki)

GSK3β,

PKN1, PKCτ

(>10^5-fold

lower

potency)

[10]

CX-6258 5 nM (IC50) 25 nM (IC50) 16 nM (IC50)

Flt-3 (>80%

inhibition at

0.5 µM)

[10][11]

SGI-1776 7 nM (IC50)
363 nM

(IC50)
69 nM (IC50)

Flt-3 (IC50 =

44nM),

Haspin

[12][13]

INCB053914 - - - - [14]

GDC-0339 0.03 nM (Ki) 0.1 nM (Ki) 0.02 nM (Ki) - [10]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Data represents enzymatic

assays.
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Compound Cell Line Assay Type IC50
Key Cellular
Effects

Reference

AZD1208
MOLM-16

(AML)
Proliferation <150 nM

Cell cycle

arrest,

apoptosis,

reduced p-

4EBP1, p-

p70S6K

[15]

PIM447

MM1S

(Multiple

Myeloma)

Apoptosis

(48h)
~0.5 µM

Cell cycle

disruption,

apoptosis,

decreased p-

Bad, c-Myc

[16][17]

CX-6258
MV-4-11

(AML)
Proliferation

0.02-3.7 µM

range

Inhibition of

p-Bad and p-

4EBP1

[18]

SGI-1776
Panel of AML

cell lines

Viability/Clon

ogenic

Survival

Low nM

range

Apoptosis,

reduction in

p-BAD

[19]

AML: Acute Myeloid Leukemia. Data represents cell-based assays.

Table 3: In Vivo Efficacy of Pan-PIM Kinase Inhibitors
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Compound
Xenograft
Model

Dosing Efficacy Reference

AZD1208 MOLM-16 (AML) Oral

Dose-dependent

tumor growth

inhibition

[2][20]

PIM447

MM1S-luc

(Multiple

Myeloma)

Oral

Significant

reduction in

tumor burden

and bone loss

[16][21]

CX-6258 MV-4-11 (AML)
100 mg/kg, oral,

daily

75% Tumor

Growth Inhibition

(TGI)

[11]

SGI-1776 MV-4-11 (AML) Oral

Significant tumor

growth inhibition,

more effective

than cytarabine

[19]

Signaling Pathways and Experimental Workflows
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of various cytokine and growth factor signaling

pathways, most notably the JAK/STAT pathway.[6][7] Once expressed, they phosphorylate a

wide range of substrates involved in cell cycle progression, apoptosis, and protein translation,

thereby promoting cell survival and proliferation.
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Caption: Simplified PIM Kinase Signaling Pathway.
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Experimental Protocols
Biochemical Kinase Activity Assay (Luminescent)
This protocol outlines a method to determine the in vitro potency (e.g., IC50) of an inhibitor

against a purified PIM kinase enzyme by measuring ADP production as an indicator of kinase

activity.

Methodology: The ADP-Glo™ Kinase Assay is a common method used.[22][23][24] It is a

luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The

amount of ADP is directly proportional to the kinase activity. The luminescent signal positively

correlates with the amount of ADP and, therefore, the enzyme's activity.[24]

Reaction Setup: A kinase reaction is set up in a 384-well plate containing the PIM kinase

enzyme, a suitable peptide substrate (e.g., S6Ktide), ATP, and serial dilutions of the test

inhibitor (e.g., CX-6258).[25] Controls include a "no enzyme" well for background and a

"DMSO vehicle" well for 100% activity.

Kinase Reaction: The plate is incubated at room temperature for a defined period (e.g., 60

minutes) to allow the enzymatic reaction to proceed.[22]

ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction

and deplete the remaining unconsumed ATP. This step is followed by a 40-minute incubation.

[22]

Kinase Detection Reagent Addition: Kinase Detection Reagent is added, which converts the

ADP generated during the kinase reaction back into ATP. This newly synthesized ATP is then

used by a luciferase/luciferin reaction to produce light.[23]

Luminescence Measurement: After a final incubation (e.g., 30 minutes), the luminescence is

measured using a plate reader. The signal is proportional to the ADP produced.

Data Analysis: Data is normalized to controls, and the IC50 value is calculated by plotting the

percent inhibition against the log concentration of the inhibitor.
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Caption: General workflow for a luminescent biochemical kinase assay.
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Cell-Based Proliferation Assay
This protocol measures the effect of a PIM kinase inhibitor on the proliferation or viability of

cancer cell lines.

Methodology: An MTT or MTS assay is a standard colorimetric method for assessing cell

viability.[26] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the

tetrazolium dye to formazan, which is a colored product.

Cell Seeding: Cancer cells (e.g., MOLM-16, an AML cell line) are seeded into 96-well plates

at an appropriate density and allowed to attach overnight.

Compound Treatment: The following day, cells are treated with serial dilutions of the PIM

inhibitor. A vehicle control (DMSO) is also included.

Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g.,

48 to 72 hours).

Reagent Addition: An MTS or MTT reagent is added to each well, and the plates are

incubated for 1-4 hours at 37°C.[26] During this time, viable cells metabolize the reagent into

a colored formazan product.

Solubilization (for MTT): If using MTT, a solubilization solution is added to dissolve the

formazan crystals.[26]

Absorbance Measurement: The absorbance of the colored product is measured using a

microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

Data Analysis: The absorbance values are used to calculate the percentage of cell viability

relative to the vehicle control. The IC50 value, the concentration that inhibits cell proliferation

by 50%, is determined from the dose-response curve.
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Caption: General workflow for a cell-based proliferation assay (e.g., MTT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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